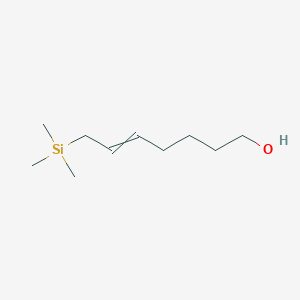

7-(Trimethylsilyl)hept-5-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92121-08-9 |

|---|---|

Molecular Formula |

C10H22OSi |

Molecular Weight |

186.37 g/mol |

IUPAC Name |

7-trimethylsilylhept-5-en-1-ol |

InChI |

InChI=1S/C10H22OSi/c1-12(2,3)10-8-6-4-5-7-9-11/h6,8,11H,4-5,7,9-10H2,1-3H3 |

InChI Key |

XROJZDXHOJRWSY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CC=CCCCCO |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 7 Trimethylsilyl Hept 5 En 1 Ol Analogues

Radical-Mediated Transformations

The presence of both a carbon-carbon double bond and a silicon-carbon bond in 7-(trimethylsilyl)hept-5-en-1-ol analogues makes them prime candidates for a range of radical-mediated reactions. These transformations often proceed with high levels of regio- and stereocontrol, offering powerful tools for synthetic chemists.

Intramolecular Cyclization Reactions Involving Alkenes and Epoxides

The intramolecular cyclization of unsaturated alcohols and their epoxide derivatives is a powerful strategy for the stereoselective synthesis of cyclic compounds. The silyl (B83357) group in analogues of this compound can play a crucial role in directing the course of these reactions.

Titanocene(III) complexes, particularly titanocene(III) chloride (Cp₂TiCl), are effective catalysts for the reductive opening of epoxides to generate radical intermediates. nih.govpurdue.edunih.gov In the case of unsaturated epoxides derived from this compound analogues, the resulting β-titanoxy radical can undergo intramolecular cyclization onto the pendant alkene. This process is a key step in the bioinspired radical cyclizations of epoxypolyprenes, leading to the formation of various mono-, bi-, and tricyclic terpenoid structures. nih.govnih.govnih.gov

The regioselectivity of the cyclization, whether it proceeds via a 6-exo or 7-endo pathway, is influenced by the substitution pattern of the epoxypolyprene precursor. nih.gov For instance, the cyclization of certain epoxides can be completely selective, yielding either six- or seven-membered rings. nih.gov The reaction conditions, including the use of catalytic amounts of titanocene (B72419) complexes, are generally mild and compatible with a variety of functional groups. nih.govnih.gov The termination of these radical cascades can be controlled, often leading to the formation of exocyclic double bonds. purdue.edu

Table 1: Titanocene(III)-Catalyzed Cyclization of Unsaturated Epoxides

| Substrate Type | Catalyst | Key Transformation | Product Type | Ref |

| Unsaturated Epoxide | Cp₂TiCl | Reductive epoxide opening, radical cyclization | Carbocyclic rings | nih.govpurdue.edu |

| Epoxypolyprenes | Cp₂TiCl | 6-exo or 7-endo cyclization | Mono-, bi-, and tricyclic terpenoids | nih.gov |

Bridged bicyclic systems, such as 7-oxabicyclo[2.2.1]heptane derivatives, can be synthesized from furan (B31954) and appropriate dienophiles. researchgate.net These structures can then undergo radical-mediated fragmentation-cyclization reactions. While direct studies on silyl-substituted versions derived from this compound are not prevalent in the provided search results, the general principles can be inferred. Radical-mediated phenylselanyl-group transfer reactions have been utilized to functionalize 7-oxabicyclo[2.2.1]hept-5-en-2-one derivatives. researchgate.net This involves a radical addition to a silyl ketene (B1206846) acetal (B89532) followed by the cyclization of an ester radical.

In related systems, acid-catalyzed intramolecular Prins double cyclizations of α-hydroxy aldehydes can lead to the formation of 7-(silyloxy)-2-oxabicyclo[2.2.1]heptanes. acs.org Furthermore, investigations into the Lewis acid-promoted cyclization of epoxide precursors have shown the formation of oxabicyclo[2.2.1]heptane systems as potential intermediates or side products in the synthesis of larger polycyclic structures. d-nb.info

Silyl Radical Chain Reactions and Their Synthetic Applications

Tris(trimethylsilyl)silane, (TMS)₃SiH, is a well-established reagent for radical-based transformations, often serving as a superior alternative to traditional tin hydrides. organic-chemistry.orgmdpi.com The silyl radical, (TMS)₃Si•, can be generated through various initiation methods and participates in a range of synthetic applications.

One of the most important applications is the radical-based hydrosilylation of carbon-carbon double bonds. mdpi.com This reaction proceeds with high anti-Markovnikov regioselectivity, affording silyl-substituted compounds. The mechanism involves the addition of the silyl radical to the alkene, forming a carbon-centered radical which then abstracts a hydrogen atom from another molecule of (TMS)₃SiH to propagate the radical chain. mdpi.com

Silyl radicals can also initiate cyclization cascades. For example, the addition of a silyl radical to an electron-deficient double bond can be followed by intramolecular cyclization and other subsequent radical reactions. mdpi.com These types of reactions have been utilized in the synthesis of complex heterocyclic structures.

Table 2: Applications of Silyl Radical Chain Reactions

| Reagent | Reaction Type | Key Features | Product Type | Ref |

| (TMS)₃SiH | Reductive Decarboxylation | High cis-selectivity | Cyclopropanes | organic-chemistry.org |

| (TMS)₃SiH | Hydrosilylation | Anti-Markovnikov regioselectivity | Silyl-substituted alkanes | mdpi.com |

| Hydrosilanes | Addition-Cyclization Cascade | Metal-free conditions | Silyl-functionalized heterocycles | mdpi.com |

Generation of Alkoxyl Radicals and Subsequent β-Scission Pathways

The alcohol functionality in this compound analogues can be converted into an alkoxyl radical. These highly reactive intermediates can undergo a variety of transformations, most notably β-scission. documentsdelivered.com The generation of alkoxyl radicals can be achieved through several methods, including the use of lead tetraacetate. documentsdelivered.com

Once formed, the alkoxyl radical can undergo homolytic cleavage of a β-C-C bond. This β-scission process is often highly regioselective, favoring the cleavage of the bond that leads to the most stable carbon-centered radical. documentsdelivered.com This strategy has been employed in the stereoselective conversion of bridged bicyclic systems into useful synthetic intermediates. documentsdelivered.com

An interesting aspect of the reactivity of silyl-substituted alcohols is the potential for a 1,2-silyl transfer (1,2-SiT). The introduction of a silyl group at the α-position of an alcohol can inhibit the more common 1,5-hydrogen atom transfer (1,5-HAT) of the corresponding alkoxyl radical, promoting the 1,2-SiT instead. nih.gov This allows for the generation of α-carbon radicals, which can then be used in further synthetic transformations. nih.gov

Selective Functional Group Interconversions

The ability to selectively modify the alcohol and trimethylsilyl (B98337) groups in this compound and its analogues is crucial for their application in multi-step syntheses.

Common functional group interconversions for alcohols include oxidation and substitution reactions. Primary alcohols can be oxidized to aldehydes or carboxylic acids using a variety of reagents. solubilityofthings.comfiveable.me The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. Alternatively, direct coupling reactions between alcohols and silyl nucleophiles can be promoted by Lewis acids, such as a combination of InCl₃ and Me₃SiBr, to form new carbon-carbon bonds. organic-chemistry.org

The trimethylsilyl group can also be manipulated. Silyl ethers are commonly used as protecting groups for alcohols and can be cleaved under specific conditions, often using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu The reactivity of the Si-C bond can also be harnessed, for example, in silyl-Prins cyclizations where the silyl group activates the alkene and can subsequently migrate. nih.govacs.org

Table 3: Selective Functional Group Interconversions

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group | Ref |

| Primary Alcohol | Oxidation | PCC, Swern oxidation, Jones reagent | Aldehyde, Carboxylic Acid | fiveable.me |

| Alcohol | Nucleophilic Substitution | Activation (e.g., as tosylate), Nucleophile | Substituted Alkane | solubilityofthings.com |

| Alcohol & Silyl Nucleophile | C-C Coupling | InCl₃/Me₃SiBr | Alkylated Product | organic-chemistry.org |

| Silyl Ether | Deprotection | TBAF, HF | Alcohol | harvard.edu |

| Vinylsilane/Alcohol | Silyl-Prins/Aryl Migration | TMSOTf | Tetrahydropyran | nih.govacs.org |

Controlled Desilylation Reactions for Deprotection and Functionalization

The trimethylsilyl (TMS) group in this compound analogues primarily serves as a protecting group for a terminal alkyne during synthesis, which is subsequently reduced. However, the silicon-carbon bond can be cleaved under specific conditions, a process known as desilylation. This reaction can be a deliberate deprotection step or a means of further functionalization.

The stability of the TMS group is influenced by the steric hindrance around the silicon atom. Generally, silyl ethers are susceptible to cleavage under acidic or fluoride ion-mediated conditions. libretexts.orgchem-station.com The reaction with aqueous acid or a fluoride ion source, such as tetrabutylammonium fluoride (TBAF), regenerates the corresponding terminal alkyne or can lead to other functionalized products. libretexts.org The driving force for fluoride-based deprotection is the formation of a strong silicon-fluoride bond. chem-station.com

The ease of silyl ether formation and cleavage makes them valuable protecting groups in multi-step syntheses. masterorganicchemistry.comresearchgate.net The choice of silylating agent and the reaction conditions can be tailored to control the stability of the resulting silyl ether, allowing for selective deprotection in the presence of other functional groups. chem-station.comccspublishing.org.cn

Table 1: Common Reagents for Desilylation

| Reagent | Conditions | Comments |

| Tetrabutylammonium fluoride (TBAF) | Anhydrous or aqueous THF | Highly effective, but can be basic. chem-station.com |

| Hydrofluoric acid (HF) | HF-Pyridine, 3HF-Et3N | Milder alternatives to TBAF. chem-station.com |

| Acetic acid | AcOH-THF-H₂O | Acid-catalyzed hydrolysis. chem-station.com |

Stereoselective Epoxidation of Olefinic Moieties

The double bond in this compound and its analogues is susceptible to epoxidation, a reaction that introduces a three-membered epoxide ring. The stereochemical outcome of this reaction can often be controlled, leading to the formation of specific stereoisomers.

For allylic alcohols, the hydroxyl group can direct the epoxidation, leading to high facial selectivity. wikipedia.org Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can exhibit selectivity based on hydrogen bonding with the allylic alcohol. wikipedia.org Vanadium-catalyzed epoxidations of allylic alcohols also show excellent syn-diastereoselectivity. wikipedia.org

While the title compound is a homoallylic alcohol, the directing effect of the hydroxyl group can still influence the stereochemistry of epoxidation, although often with lower selectivity than in allylic systems. wikipedia.orgacs.org The Sharpless asymmetric epoxidation, which utilizes a titanium-tartrate catalyst, is a powerful method for the enantioselective epoxidation of primary allylic alcohols. libretexts.org This methodology has been extended to homoallylic alcohols, providing access to chiral epoxy alcohols. acs.orglibretexts.org Niobium-based catalysts have also been developed for the epoxidation of allylic and homoallylic alcohols using hydrogen peroxide as the oxidant. libretexts.org

Table 2: Reagents for Stereoselective Epoxidation

| Reagent/System | Substrate Type | Key Features |

| m-CPBA | Allylic Alcohols | Hydrogen bonding directed. wikipedia.orgmdpi.com |

| Vanadium Catalysts | Allylic Alcohols | High syn-selectivity. wikipedia.org |

| Ti(OⁱPr)₄ / DET | Allylic Alcohols | Sharpless asymmetric epoxidation. libretexts.org |

| Niobium-salan complexes | Allylic Alcohols | Catalytic, uses H₂O₂. libretexts.org |

| Tungsten–bishydroxamic acid | Allylic & Homoallylic Alcohols | Environmentally friendly, uses H₂O₂. acs.org |

Oxidation and Reduction Chemistry of the Primary Alcohol Functionality

The primary alcohol group in this compound can undergo oxidation to form an aldehyde or a carboxylic acid, or it can be further functionalized. khanacademy.org Conversely, the double bond can be reduced, leaving the alcohol intact.

Oxidation: The oxidation of primary alcohols can be achieved using a variety of reagents. khanacademy.org Common oxidizing agents include pyridinium (B92312) chlorochromate (PCC) for the selective oxidation to aldehydes and stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) for the formation of carboxylic acids. khanacademy.org The presence of the olefin and the silyl group requires careful selection of the oxidant to avoid unwanted side reactions. For instance, some oxidizing agents can also react with the double bond. Sodium hypochlorite (B82951) on silica (B1680970) gel has been used for the selective oxidation of benzylic and allylic alcohols. researchgate.net

Reduction: The double bond of the heptene (B3026448) chain can be reduced via catalytic hydrogenation. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas. ncert.nic.in This method is generally chemoselective for the reduction of the alkene in the presence of the alcohol and silyl groups. It is also possible to reduce unsaturated aldehydes and ketones to the corresponding unsaturated alcohols using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). youtube.com The Luche reduction, using sodium borohydride and a cerium(III) chloride catalyst, is particularly effective for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. wikipedia.org

Electrophilic and Nucleophilic Activation Modes of the Alkene and Hydroxyl Groups

The alkene and hydroxyl groups of this compound provide sites for both electrophilic and nucleophilic reactions.

Alkene Reactivity: The double bond is electron-rich and thus acts as a nucleophile, readily undergoing electrophilic addition reactions. youtube.comyoutube.com The addition of an electrophile to the double bond generates a carbocation intermediate. youtube.com The stability of this carbocation influences the regioselectivity of the reaction, following Markovnikov's rule where the electrophile adds to the carbon with more hydrogen atoms. youtube.com The presence of the trimethylsilyl group can influence the reactivity and regioselectivity of these additions. Hydrosilylation, the addition of a silicon-hydrogen bond across the double bond, is a common reaction catalyzed by transition metals. researchgate.net

Hydroxyl Group Reactivity: The hydroxyl group contains a nucleophilic oxygen atom. ntu.ac.uk This nucleophilicity can be enhanced by deprotonation with a base to form an alkoxide. masterorganicchemistry.com The hydroxyl group can also be activated to become a better leaving group, for example, by conversion to a tosylate. This allows for nucleophilic substitution reactions at the carbon bearing the hydroxyl group. libretexts.org While hydroxyl groups themselves are not typically reactive towards electrophiles, their activation opens up pathways for a variety of transformations. ntu.ac.uk Organosilanols, which can be formed from the hydrolysis of organosilanes, are also reactive species where the hydroxyl group can participate in condensation and cross-linking reactions. sigmaaldrich.com

Stereochemical Control in the Chemistry of 7 Trimethylsilyl Hept 5 En 1 Ol

Enantioselective and Diastereoselective Synthesis Strategies

The creation of specific stereoisomers of 7-(trimethylsilyl)hept-5-en-1-ol relies on sophisticated synthetic strategies that can selectively generate one enantiomer or diastereomer over others. These methods often employ chiral auxiliaries or catalysts to induce asymmetry in the forming molecule.

Chiral Auxiliaries and Catalysts for Asymmetric Induction

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing chirality. In the context of synthesizing chiral alcohols, Evans' oxazolidinones and Oppolzer's camphorsultam are classic examples of effective chiral auxiliaries. wikipedia.orgresearchgate.net For instance, an achiral starting material could be attached to a chiral auxiliary, undergo a diastereoselective reaction to introduce a new stereocenter, and then the auxiliary is cleaved to yield the enantiomerically enriched target molecule.

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. youtube.com For the synthesis of chiral silyl-substituted alcohols, transition metal catalysts paired with chiral ligands have proven to be powerful tools. Asymmetric hydrogenation and hydrosilylation reactions, for example, can introduce chirality with high enantioselectivity. The 2001 Nobel Prize in Chemistry, awarded for work on chirally catalyzed hydrogenation reactions, underscores the significance of this field. youtube.com

A notable example in the synthesis of structurally related compounds is the enantioselective synthesis of (E)-δ-silyl-anti-homoallylic alcohols. This is achieved through an enantiodivergent hydroboration-crotylboration reaction of a racemic allenylsilane. acs.orgnih.gov This method demonstrates how a racemic starting material can be transformed into a single enantiomer of the product with high enantiomeric excess (ee). nih.gov Similarly, the use of chiral phosphoric acids as catalysts has been effective in the enantioselective addition of boronates to aldehydes, yielding homoallylic alcohols with high ee.

The following table summarizes representative chiral catalysts and auxiliaries that could be adapted for the synthesis of chiral this compound, based on their successful application in the synthesis of similar molecules.

| Catalyst/Auxiliary System | Reaction Type | Typical Stereoselectivity | Reference |

| Noyori's Transfer Hydrogenation Catalyst | Asymmetric Hydrogenation | High enantioselectivity | acs.org |

| (dIpc)₂BH | Hydroboration | High enantioselectivity | acs.orgnih.gov |

| Chiral Phosphoric Acids | Allylboration | High ee and dr | |

| Evans' Oxazolidinones | Aldol (B89426)/Alkylation Reactions | High diastereoselectivity | researchgate.net |

| Oppolzer's Camphorsultam | Various Asymmetric Reactions | High diastereoselectivity | wikipedia.org |

| tert-Butanesulfinamide | Addition to Imines | High diastereoselectivity | thieme-connect.com |

Regio- and Stereoselective Control of Olefin Geometry (E/Z Isomerism)

The geometry of the double bond in this compound, designated as either E (entgegen) or Z (zusammen), is a critical aspect of its structure. studymind.co.ukchemguide.co.uk This geometric isomerism arises from the restricted rotation around the carbon-carbon double bond. studymind.co.uk The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration based on the relative positions of the highest-priority substituents on each carbon of the double bond. chemguide.co.ukdocbrown.info

The synthesis of a specific olefin geometry often requires carefully chosen reaction conditions and reagents. For vinylsilanes, several methods allow for the stereoselective formation of either the E or Z isomer. For example, the Peterson olefination of α-silyl carbanions with aldehydes can be controlled to produce either the E or Z alkene depending on the workup conditions (acidic vs. basic). A stereoselective synthesis of (E)- and (Z)-2-alkenyltrimethylsilanes has been achieved from 1,2-epoxy-1,3-bis(trimethylsilyl)propane, where acid-catalyzed olefination yields the (E)-isomer and base-induced olefination gives the (Z)-isomer with high stereochemical purity. oup.com

Furthermore, methods for the isomerization of a pre-existing double bond can be employed. For instance, the geometric E→Z isomerization of vinylsilanes can be achieved through selective energy transfer catalysis, offering a route to the less stable isomer. researchgate.net

The table below outlines strategies for controlling the olefin geometry in silyl-substituted alkenes.

| Method | Outcome | Key Features | Reference |

| Peterson Olefination | E or Z isomer | Control via acidic or basic workup | |

| Acid-catalyzed olefination of 1,2-bis(trimethylsilyl)-3-alkanols | E-isomer | High stereochemical purity (>95%) | oup.com |

| Base-induced olefination of 1,2-bis(trimethylsilyl)-3-alkanols | Z-isomer | High stereochemical purity (>95%) | oup.com |

| Selective Energy Transfer Catalysis | E to Z isomerization | Uses an inexpensive organic sensitizer | researchgate.net |

Chirality Transfer and Preservation in Radical-Mediated Processes

Radical reactions offer a powerful toolkit for carbon-carbon bond formation and functional group manipulation. testbook.com However, a significant challenge in radical chemistry is controlling stereochemistry, as radical intermediates are often planar and can lead to racemic mixtures. youtube.com Despite this general tendency, strategies have been developed to achieve stereocontrol in radical reactions, including the transfer and preservation of existing chirality.

In the context of silyl-substituted compounds, radical cyclizations of unsaturated silyl (B83357) ethers have been studied. The stereochemical outcome of these cyclizations can be influenced by the existing stereocenters in the molecule, leading to the formation of new stereocenters with a degree of diastereoselectivity. libretexts.org For instance, the cyclization of an unsaturated carbohydrate containing a halogenated silyl ether can proceed with high stereoselectivity. libretexts.org

The stability of silicon-based radicals can also play a role in these processes. rsc.org While not directly involving chirality transfer, the ability to generate and control silyl radicals is fundamental to designing stereoselective radical reactions. Recent advancements have focused on tuning the reactivity of alkoxyl radicals, for example, to favor a 1,2-silyl transfer over cyclization, enabling the stereoselective synthesis of β-substituted cycloalcohols. nih.gov This demonstrates that with careful substrate design and reaction conditions, it is possible to influence the stereochemical course of radical reactions involving silicon-containing compounds.

Key considerations for stereocontrol in radical reactions of silyl-substituted compounds include:

Substrate Control: Utilizing existing stereocenters in the starting material to bias the direction of radical attack.

Conformational Control: Employing cyclic systems or bulky substituents to lock the molecule into a specific conformation during the radical process.

Chiral Lewis Acids: Using chiral Lewis acids to complex with the substrate and influence the stereochemistry of the radical reaction.

While radical reactions are not inherently stereoselective, the strategic placement of a trimethylsilyl (B98337) group and existing chiral centers within a molecule like this compound can be leveraged to direct the stereochemical outcome of subsequent radical-mediated transformations.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 7 Trimethylsilyl Hept 5 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For 7-(trimethylsilyl)hept-5-en-1-ol, both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the trimethylsilyl (B98337) (TMS) group would present a characteristic sharp singlet at approximately 0.0-0.1 ppm, integrating to nine protons. The protons on the carbon adjacent to the silicon atom would appear as a doublet. The olefinic protons would resonate in the range of 5.0-6.0 ppm, with their coupling constants providing information about the geometry of the double bond (cis or trans). The methylene (B1212753) protons adjacent to the hydroxyl group would appear as a triplet around 3.6 ppm, and the remaining methylene protons would produce complex multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbon atoms of the TMS group would show a signal near 0 ppm. The olefinic carbons would be found in the downfield region, typically between 120 and 140 ppm. The carbon bearing the hydroxyl group would resonate at approximately 60-65 ppm, while the other aliphatic carbons would appear at higher field strengths.

While specific data for this compound is not available, the analysis of a related compound, (1R,2R,3R)-1-(1,3-Dithian-2-yl)-3-ethyl-2-methyl-5-(trimethylsilyl)pent-4-yn-1-ol, demonstrates the utility of NMR. rsc.org The table below presents the NMR data for this derivative, illustrating the chemical shifts expected for similar functional groups.

Table 1: NMR Data for (1R,2R,3R)-1-(1,3-Dithian-2-yl)-3-ethyl-2-methyl-5-(trimethylsilyl)pent-4-yn-1-ol rsc.org

| Assignment | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C{¹H} NMR (125 MHz, CDCl₃) δ (ppm) |

| Si(CH₃)₃ | 0.15 (s, 9H) | 0.4 |

| CH₃ (ethyl) | 1.00-1.03 (m, 6H) | 12.3, 13.9 |

| CH₂ (ethyl) | 1.32-1.38 (m, 1H), 1.51-1.58 (m, 1H) | 23.5 |

| CH (dithiane) | 2.01-1.87 (m, 1H), 2.17-2.02 (m, 1H) | 26.0, 28.7, 29.7 |

| CH-S | 2.64-2.68 (m, 1H), 2.76-2.81 (m, 1H) | 36.4, 39.7 |

| CH-O | 3.82 (dt, J = 7.8, 4.5 Hz, 1H) | 51.4, 75.8 |

| C≡C | - | 87.1, 110.3 |

| CH-dithiane ring | 4.30 (d, J = 4.1 Hz, 1H) | - |

Note: The data presented is for a related but different molecule. The chemical shifts are illustrative of the types of signals expected for the functional groups present.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₂₂OSi), the expected exact mass can be calculated. An HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured mass-to-charge ratio (m/z) would then be compared to the calculated value to confirm the molecular formula.

For instance, the HRMS data for (1R,2R,3R)-1-(1,3-Dithian-2-yl)-3-ethyl-2-methyl-5-(trimethylsilyl)pent-4-yn-1-ol showed a calculated m/z for [M+H]⁺ of 317.1424, with a found value of 317.1423, confirming its molecular formula of C₁₅H₂₈OS₂Si. rsc.org A similar level of accuracy would be expected for this compound.

Table 2: Illustrative HRMS Data for a Related Silylated Compound rsc.org

| Compound | Formula | Ion | Calculated m/z | Found m/z |

| (1R,2R,3R)-1-(1,3-Dithian-2-yl)-3-ethyl-2-methyl-5-(trimethylsilyl)pent-4-yn-1-ol | C₁₅H₂₈OS₂Si | [M+H]⁺ | 317.1424 | 317.1423 |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A broad and prominent peak in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ range.

The presence of the trimethylsilyl group would be confirmed by a strong absorption band around 1250 cm⁻¹ due to the symmetric deformation of the Si-CH₃ bonds, and another strong band at approximately 840 cm⁻¹ corresponding to the Si-C stretching vibration. The C=C stretch of the alkene would likely be observed in the 1640-1680 cm⁻¹ region, although it may be weak. The C-H stretching vibrations of the aliphatic chain would be visible just below 3000 cm⁻¹.

Table 3: Expected Diagnostic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Alkene (C=C) | Stretching | 1640-1680 |

| Trimethylsilyl (Si-CH₃) | Symmetric Deformation | ~1250 |

| Trimethylsilyl (Si-C) | Stretching | ~840 |

| Alcohol (C-O) | Stretching | 1050-1150 |

| Aliphatic (C-H) | Stretching | 2850-2960 |

Chromatographic Techniques (e.g., Flash Chromatography) for Mixture Separation and Purity Assessment

Following its synthesis, this compound would likely be present in a mixture containing unreacted starting materials, catalyst residues, and byproducts. Flash chromatography is a standard and efficient technique for the purification of such mixtures. rsc.org This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of appropriate polarity.

For the purification of this compound, a solvent system such as a gradient of ethyl acetate (B1210297) in hexanes would be employed. The components of the mixture would separate based on their differential adsorption to the silica gel. The progress of the separation would be monitored by thin-layer chromatography (TLC). Fractions would be collected and analyzed to isolate the pure product. The purity of the final compound would then be re-assessed, often by NMR spectroscopy, to ensure the absence of impurities.

In the synthesis of related complex molecules, such as the precursors for photosynthetic hydroporphyrins, flash chromatography with a hexanes/ethyl acetate solvent system was used for purification. rsc.org

Optical Rotation Measurements for Enantiomeric Purity Determination

If this compound were synthesized in a chiral, non-racemic form, for example through an asymmetric synthesis, it would be necessary to determine its enantiomeric purity. This is achieved by measuring the optical rotation of a solution of the compound using a polarimeter. Chiral molecules rotate the plane of polarized light, and the magnitude and direction of this rotation are characteristic of the compound and its enantiomeric excess.

The specific rotation, [α]D, is a standardized value that would be reported for a specific concentration, solvent, and temperature. For a novel chiral compound, the determination of the absolute configuration would require further investigation, potentially through X-ray crystallography of a suitable crystalline derivative or by correlation with a known compound. The synthesis of chiral hexynone precursors for hydroporphyrins, for instance, involved steps where the stereochemical integrity was crucial and would be monitored by techniques such as optical rotation. rsc.org

Future Research Trajectories for 7 Trimethylsilyl Hept 5 En 1 Ol Chemistry

Development of More Efficient and Environmentally Benign Synthetic Routes

The future synthesis of 7-(trimethylsilyl)hept-5-en-1-ol and its derivatives will likely focus on catalytic methods that offer high atom economy, stereoselectivity, and reduced environmental impact. Current strategies for preparing allylic silanes often involve multi-step sequences or the use of stoichiometric and sometimes hazardous reagents. Future research should aim to overcome these limitations.

Promising synthetic strategies for this compound could include:

Catalytic Hydrosilylation of Dienes or Enynes: Transition metal-catalyzed hydrosilylation of 1,6-heptadien-4-ol or similar precursors could provide a direct route to the target molecule. nih.govacs.org Research into earth-abundant metal catalysts, such as those based on iron or cobalt, could offer more sustainable alternatives to precious metal catalysts like platinum or palladium. nih.gov The development of new ligand systems will be crucial to control the regioselectivity and stereoselectivity of the hydrosilylation, favoring the formation of the desired (E)- or (Z)-allylic silane (B1218182). nih.gov

Silyl-Heck Reactions: The palladium-catalyzed silyl-Heck reaction of a suitable halo-alkenol precursor offers another direct method for installing the trimethylsilyl (B98337) group. nih.gov Future work could focus on developing more active and robust catalyst systems that can tolerate the free hydroxyl group and provide high E/Z selectivity. nih.gov

Alkene Metathesis: Cross-metathesis between a silylated alkene and a longer-chain alcohol-containing alkene, such as 5-hexen-1-ol, using modern ruthenium or molybdenum catalysts, could be a convergent and flexible approach. researchgate.netlibretexts.orgnumberanalytics.com This strategy would allow for the modular synthesis of a range of substituted analogues. Research into the compatibility of metathesis catalysts with the functional groups present in the substrates will be essential. nih.gov

A comparative overview of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Synthetic Method | Potential Precursors | Potential Advantages | Areas for Future Research |

| Catalytic Hydrosilylation | 1,6-Heptadien-4-ol, Hept-5-en-1-yne | Atom economical, direct | Development of non-precious metal catalysts, control of regioselectivity and stereoselectivity. nih.govacs.org |

| Silyl-Heck Reaction | 7-Halo-hept-5-en-1-ol | Direct C-Si bond formation | Catalyst tolerance to hydroxyl groups, improving E/Z selectivity. nih.gov |

| Alkene Metathesis | Trimethyl(vinyl)silane and 5-Hexen-1-ol | Modular and convergent | Catalyst compatibility with functional groups, control of stereochemistry. researchgate.netlibretexts.org |

Exploration of Novel Reactivity Modes and Elucidation of Intricate Mechanistic Pathways

The dual functionality of this compound presents exciting opportunities for exploring novel intramolecular reactions. The interplay between the nucleophilic allylic silane and the terminal alcohol could lead to unique cyclization and rearrangement pathways that are not accessible with monofunctional substrates.

Future research in this area should investigate:

Intramolecular Hosomi-Sakurai Reactions: In the presence of a Lewis acid, the allylic silane can act as an internal nucleophile, attacking an aldehyde or ketone derived from the oxidation of the terminal alcohol. This could provide a stereoselective route to cyclic ethers or lactones. nih.gov Mechanistic studies will be crucial to understand the factors controlling the stereochemical outcome of these cyclizations.

Silyl-Prins Cyclizations: The reaction of the alkene moiety with an external aldehyde, with the hydroxyl group acting as an internal nucleophile, could initiate a silyl-Prins cyclization. researchgate.netacs.orgacs.orgnih.govuva.es This could lead to the formation of substituted tetrahydropyrans, which are common structural motifs in natural products. The regioselectivity and stereoselectivity of such reactions would be of significant interest. researchgate.netnih.gov

Tandem Cyclization-Functionalization Reactions: The development of catalytic processes that trigger a cascade of reactions, initiated by either the alcohol or the allylic silane, could lead to the rapid construction of complex molecular architectures. For instance, a metal-catalyzed reaction could first activate the alcohol for a coupling reaction, followed by an intramolecular reaction involving the allylic silane.

A summary of potential intramolecular reactions is provided in Table 2.

Table 2: Potential Intramolecular Reactivity of this compound

| Reaction Type | Triggering Reagent/Condition | Potential Products | Key Research Questions |

| Intramolecular Hosomi-Sakurai | Oxidation of alcohol, Lewis acid | Cyclic ethers, lactones | Control of stereoselectivity, scope of the reaction. nih.gov |

| Silyl-Prins Cyclization | External aldehyde, Lewis acid | Substituted tetrahydropyrans | Regio- and stereochemical control, influence of the silyl (B83357) group. researchgate.netacs.orgacs.orgnih.govuva.es |

| Tandem Reactions | Metal catalyst | Complex polycyclic systems | Catalyst design for cascade reactions, mechanistic elucidation. |

Broader Applications in Medicinal Chemistry and Advanced Materials Science

The unique structural features of this compound make it a valuable building block for the synthesis of complex molecules with potential applications in medicinal chemistry and as a monomer for novel organosilicon polymers in materials science.

In medicinal chemistry , the introduction of a silicon atom can improve the metabolic stability, lipophilicity, and binding affinity of drug candidates. uta.edu The allylic silane moiety of this compound can be used in stereoselective carbon-carbon bond-forming reactions to construct complex natural product-like scaffolds. nih.govacs.org The terminal alcohol provides a handle for further functionalization or for tethering the molecule to other pharmacophores. Future research could focus on utilizing this building block in the synthesis of novel therapeutic agents. rsc.org

In advanced materials science , organosilicon polymers are known for their thermal stability, chemical resistance, and biocompatibility. researchgate.netmdpi.comsbfchem.comwiley-vch.demdpi.com The bifunctionality of this compound makes it an attractive monomer for the synthesis of novel silyl-modified polymers. The hydroxyl group can be used for polymerization, while the allylic silane can serve as a site for cross-linking or post-polymerization modification. This could lead to the development of new materials with tailored properties for applications such as biomedical implants, coatings, and advanced elastomers. mdpi.comresearchgate.netaip.orggelest.comacs.org

Integration of Computational Chemistry for Predictive Modeling of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding future research on this compound. Given the potential for multiple competing reaction pathways, predictive modeling can save significant experimental time and resources.

Future computational studies should focus on:

Modeling Reaction Mechanisms: DFT calculations can be used to elucidate the detailed mechanisms of the synthetic and reactive pathways discussed above. rsc.orgresearchgate.netrsc.orgacs.orgnih.gov This includes determining the structures of transition states, intermediates, and the corresponding activation energies, which can provide insights into the factors controlling regioselectivity and stereoselectivity. rsc.orgresearchgate.net

Predicting Catalyst Performance: Computational screening of different catalyst-ligand combinations can help in the rational design of more efficient and selective catalysts for the synthesis of this compound. By modeling the interactions between the catalyst, substrate, and reagents, it is possible to predict which catalysts will favor the desired reaction outcome.

Understanding Reactivity and Selectivity: Predictive models can be developed to forecast the outcome of reactions under different conditions. For instance, computational studies can help to understand how the choice of Lewis acid influences the course of intramolecular cyclizations or how the electronic and steric properties of the silyl group affect the reactivity of the allylic system. wikipedia.orgresearchgate.net

The integration of computational and experimental approaches will undoubtedly accelerate the exploration of the rich chemistry of this compound and unlock its full potential in synthesis and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.